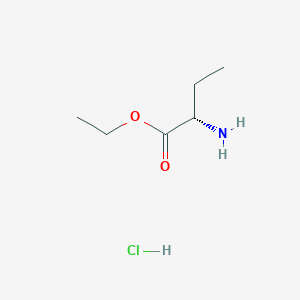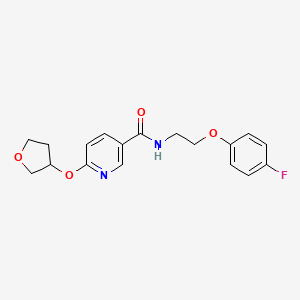
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as FPh-TFM-NMN, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide mononucleotide (NMN), which is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. FPh-TFM-NMN is known to have a higher bioavailability and potency than NMN, making it a promising candidate for various therapeutic interventions.
Applications De Recherche Scientifique
Novel Na+/Ca2+ Exchange Inhibitor
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, under the investigation name YM-244769, has shown promise as a novel potent Na+/Ca2+ exchange (NCX) inhibitor. This compound preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3, making it significantly more effective against NCX3 than other NCX isoforms. Such specificity does not significantly affect extracellular Na+-dependent 45Ca2+ efflux, highlighting its potential as a neuroprotective drug by safeguarding against hypoxia/reoxygenation-induced cell damage in neuronal cells. This characteristic suggests a therapeutic potential for conditions where NCX3 activity is detrimental, including various neurological disorders (Iwamoto & Kita, 2006).
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
Research into the fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+) has led to the synthesis of nicotinamide 1,N(6)-ethenoadenine dinucleotide. This compound showcases a technical fluorescence emission maximum of 410 nm upon excitation at 300 nm. Its development aids in the understanding of enzymatic processes involving NAD+, as the fluorescent yield and lifetime of this analog provide insights into the intramolecular interactions within the dinucleotide. This advancement could be crucial for studies in biochemistry and pharmacology, offering a novel way to observe NAD+-dependent dehydrogenase reactions in real-time (Barrio, Secrist, & Leonard, 1972).
Modification of Drug Metabolism Inhibition
The effects of nicotinamide on altering the apparent mechanism of inhibition of various substances on drug metabolism by liver microsomes have been studied, showing that nicotinamide can modify the inhibition mechanism of compounds like SKF 525A-PA and DPEA. This insight is significant for the development of drug therapies and understanding drug interactions, especially in liver metabolism where nicotinamide plays a role in modulating the metabolic pathway inhibition, potentially affecting the pharmacokinetics of various drugs (Sasame & Gillette, 1970).
Molecular Switch Based on Redox Reaction
Innovative molecular switches incorporating nicotinamide and quinone within a fluorophore-spacer-receptor structure demonstrate redox-active behaviors dependent on the oxidation state of the receptor unit. These switches, particularly those based on nicotinamide, exhibit a strong fluorescence in their oxidized state but become non-fluorescent upon reduction due to electron transfer. This characteristic underlines their potential application in developing sensitive and reversible biosensors for detecting biological redox reactions, offering a tool for probing cellular environments and enzyme activities with high specificity and sensitivity (Yan et al., 2005).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-14-2-4-15(5-3-14)24-10-8-20-18(22)13-1-6-17(21-11-13)25-16-7-9-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMCRWWSYVTBED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)
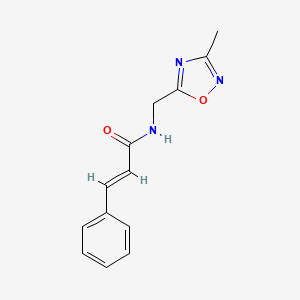
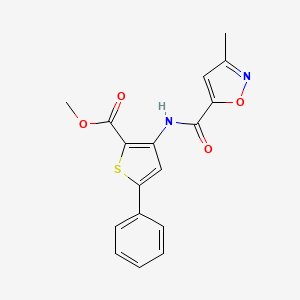

![Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397960.png)
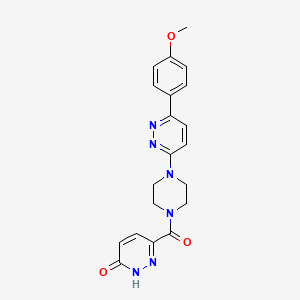
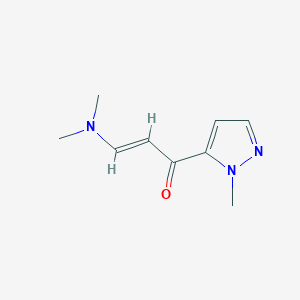
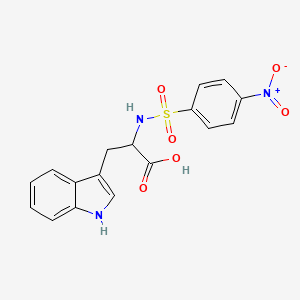
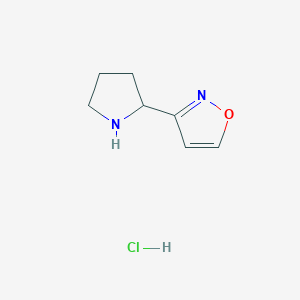
![2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2397969.png)

